N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-ethylcyclohexyl group and a 3-methoxyphenyl group. The unique structure of N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-ethylcyclohexylamine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of 4-ethylcyclohexylamine and 3-methoxyaniline.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and cyclohexyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylcyclohexyl)-N’-(4-methoxyphenyl)urea
- N-(4-ethylcyclohexyl)-N’-(3-chlorophenyl)urea
- N-(4-ethylcyclohexyl)-N’-(3-nitrophenyl)urea
Uniqueness
N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group on the cyclohexyl ring also contributes to its distinct physicochemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-(4-ethylcyclohexyl)-N’-(3-methoxyphenyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12-7-9-13(10-8-12)17-16(19)18-14-5-4-6-15(11-14)20-2/h4-6,11-13H,3,7-10H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVUXKXDZFBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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